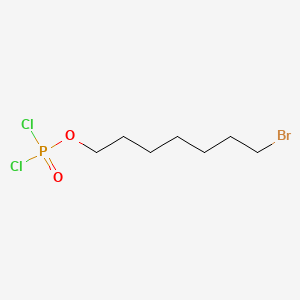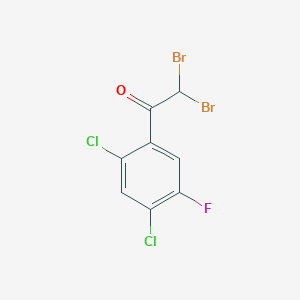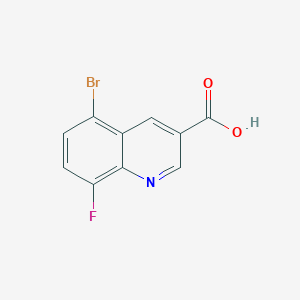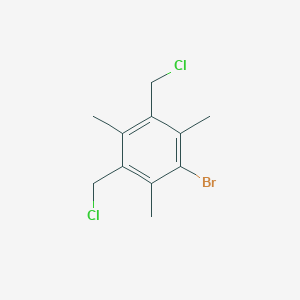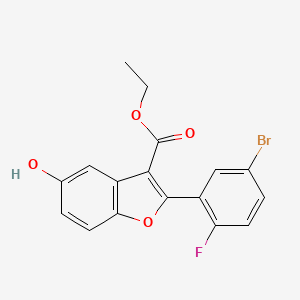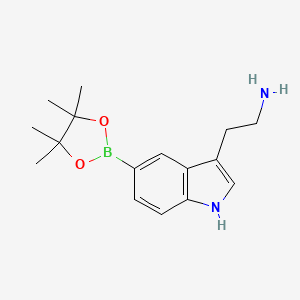![molecular formula C7H13N5 B13697926 1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine](/img/structure/B13697926.png)
1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine is a heterocyclic compound featuring a pyrazole ring substituted with dimethyl groups and a guanidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine typically involves the reaction of 1,3-dimethyl-4-pyrazolecarboxaldehyde with guanidine under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines; reactions often conducted in polar solvents under reflux conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, and in materials science for the synthesis of novel polymers and materials with unique properties.
作用機序
The mechanism of action of 1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
1-[(1,3-Dimethyl-4-pyrazolyl)methyl]amine: Similar structure but with an amine group instead of guanidine.
1-[(1,3-Dimethyl-4-pyrazolyl)methyl]thiourea: Contains a thiourea moiety instead of guanidine.
1-[(1,3-Dimethyl-4-pyrazolyl)methyl]urea: Features a urea group in place of guanidine.
Uniqueness: 1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine is unique due to the presence of both the pyrazole ring and the guanidine moiety, which confer distinct chemical and biological properties
特性
分子式 |
C7H13N5 |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
2-[(1,3-dimethylpyrazol-4-yl)methyl]guanidine |
InChI |
InChI=1S/C7H13N5/c1-5-6(3-10-7(8)9)4-12(2)11-5/h4H,3H2,1-2H3,(H4,8,9,10) |
InChIキー |
SVMVLKZMHVANJH-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1CN=C(N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,8-Dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B13697854.png)
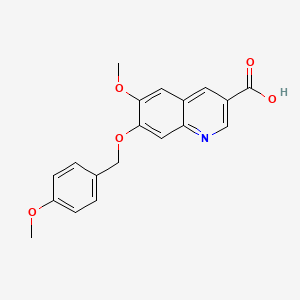
![6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one](/img/structure/B13697863.png)
